molecular formula C18H23N3OS2 B2585825 (4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone CAS No. 1428378-65-7

(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone

Cat. No.: B2585825
CAS No.: 1428378-65-7
M. Wt: 361.52
InChI Key: NIYRJKPEIHNQBN-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an imidazole ring, a piperidine ring, and a phenyl group. The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The piperidine ring is a common structural element in many pharmaceuticals and other active compounds. The phenyl group is a functional group that consists of six carbon atoms attached in a hexagonal planar ring to a central carbon atom.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The imidazole ring, for example, is known to participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Structural Characterization

Research has demonstrated the synthesis and structural characterization of compounds with similar chemical frameworks, emphasizing the versatility and reactivity of such molecules. For instance, studies have described the synthesis of imidazolidinediones and thiazole derivatives, highlighting methodologies that could potentially be applied to or derived from the compound (Z. Jian, 1997; Y. Mabkhot, Nabila Abd Elshafy Kheder, A. Al-Majid, 2010). These studies contribute to understanding the synthetic routes and the chemical behavior of compounds bearing imidazole and thiazole moieties, potentially offering a foundation for future research on similar compounds.

Antagonistic Properties and Receptor Modulation

Compounds related to the specified chemical structure have been explored for their biological activities, including their role as receptor antagonists. A notable example is the investigation into histamine H(3)-receptor antagonists, where imidazole replacement by a piperidine moiety in different structural classes demonstrated varied affinity and potency, indicating the potential for modulation of receptor activity through structural modifications (G. Meier et al., 2001). This research suggests that compounds with similar structural features might be tailored to target specific receptors, offering pathways for the development of novel therapeutics.

Photophysical Properties and Material Science Applications

The exploration of photophysical properties in compounds with imidazole and related heterocycles has been a subject of interest. For instance, a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives demonstrated significant Stokes' shifts and quantum yields, pointing to applications in material sciences as low-cost emitters (G. Volpi et al., 2017). Such findings hint at the potential utility of compounds with related structures in the development of luminescent materials and optical applications.

Properties

IUPAC Name

[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS2/c1-20-12-9-19-18(20)24-13-14-7-10-21(11-8-14)17(22)15-5-3-4-6-16(15)23-2/h3-6,9,12,14H,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYRJKPEIHNQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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